4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as pyrazole, triazole, and hydrosulfide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrazole and triazole derivatives. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZYL)-4-{4-[2-(4-METHYLPHENOXY)ETHYL]-1-PIPERAZINYL}-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- METHYL 1-METHYL-4-(1-PIPERIDINYLCARBONYL)-1H-PYRAZOL-3-YL ETHER
Uniqueness
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H18F3N7S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18F3N7S/c1-12-3-5-14(6-4-12)9-27-10-15(8-23-27)29-17(24-25-18(29)30)11-28-13(2)7-16(26-28)19(20,21)22/h3-8,10H,9,11H2,1-2H3,(H,25,30) |
InChI Key |
NHTILJHCYHPTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)CN4C(=CC(=N4)C(F)(F)F)C |
Origin of Product |
United States |
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